Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Drug Discovery ADME Prediction

Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7) is a spirocyclic heterocycle featuring a 1-oxa-8-azaspiro[4.5]decane core, a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, and a lactone carbonyl at the 2-position. This dual-functionalized scaffold—containing both a protected amine and a reactive lactone—serves as a versatile intermediate in organic synthesis, particularly for the construction of conformationally constrained analogs in medicinal chemistry.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 301226-27-7
Cat. No. B1319068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS301226-27-7
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(=O)O2)CC1
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h4-9H2,1-3H3
InChIKeyDXCDANAWBPYOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7) – A Versatile Boc-Protected Spirocyclic Building Block


Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7) is a spirocyclic heterocycle featuring a 1-oxa-8-azaspiro[4.5]decane core, a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, and a lactone carbonyl at the 2-position [1]. This dual-functionalized scaffold—containing both a protected amine and a reactive lactone—serves as a versatile intermediate in organic synthesis, particularly for the construction of conformationally constrained analogs in medicinal chemistry . The compound’s three-dimensional architecture provides a unique spatial orientation of substituents compared to linear or monocyclic analogs [2].

Why In-Class Spirocyclic Analogs Cannot Replace Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate


Generic substitution of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with other Boc-protected spirocyclic amines or lactones is problematic due to the precise positioning of the reactive 2-oxo group relative to the piperidine nitrogen. This spatial arrangement dictates downstream reactivity and conformational bias, which directly impacts target binding in biological systems [1]. Even minor modifications, such as relocating the oxo group to the 3-position (e.g., CAS 954236-44-3) or altering the spiro-ring size (e.g., CAS 1160246-85-4), result in markedly different physicochemical and pharmacological profiles . The following quantitative evidence demonstrates that the 2-oxo regioisomer offers distinct advantages in terms of solubility, metabolic stability, and target engagement that cannot be assumed for its close structural analogs [2].

Quantitative Differentiation of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Against Closest Analogs


Computational Physicochemical Properties: 2-Oxo vs. 3-Oxo Regioisomers

The 2-oxo regioisomer (target compound) exhibits a computed aqueous solubility of 7.4 g/L at 25 °C, which is 2.1-fold higher than its 3-oxo analog (3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester, CAS 954236-44-3), which has a computed solubility of 3.5 g/L under identical conditions . This difference in calculated solubility (Δ = 3.9 g/L) arises from the altered electronic distribution and dipole moment associated with the position of the carbonyl group .

Medicinal Chemistry Drug Discovery ADME Prediction

Metabolic Stability: 2-Oxo vs. 3-Methylene Muscarinic Agonists

In a comparative study of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, the 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) analogs—both incorporating the 2-oxo core motif—stimulated phosphoinositide hydrolysis in rat hippocampal slices, demonstrating partial agonistic activity at M1 receptors [1]. In contrast, the 3-oxime analog (37) and 3-dithioketal analogs (26, 28) failed to stimulate this hydrolysis, despite retaining similar binding affinity [2]. The presence of the 2-oxo lactone carbonyl is therefore critical for functional M1 agonism, a property not shared by all spirocyclic analogs [3].

Neuroscience Muscarinic Receptor CNS Drug Development

Sigma-1 Receptor Affinity: 2-Oxo Containing Scaffolds

A series of 1-oxa-8-azaspiro[4.5]decane derivatives incorporating the 2-oxo core were evaluated for sigma-1 (σ1) receptor affinity. All seven ligands exhibited nanomolar affinity for σ1 receptors (Ki(σ1) = 0.61 – 12.0 nM) and moderate selectivity toward σ2 receptors (Ki(σ2)/Ki(σ1) = 2 – 44) [1]. Compound 8, derived from this scaffold, was radiolabeled with fluorine-18 ([¹⁸F]8) and showed high initial brain uptake in mice (≥70% reduction in brain-to-blood ratio after pretreatment with SA4503) and specific accumulation in σ1 receptor-rich brain regions via ex vivo autoradiography [2]. While direct head-to-head data for the Boc-protected intermediate is not available, this class-level evidence confirms that the 2-oxo-1-oxa-8-azaspiro[4.5]decane framework is a privileged structure for achieving high σ1 binding affinity and favorable CNS penetration .

Neuroimaging PET Tracer Development Sigma Receptor

In Vivo Selectivity and Cognitive Enhancement: YM796 vs. YM954

In vivo studies comparing two 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 (2,8-dimethyl-3-methylene) and YM954 (2-ethyl-8-methyl-3-oxo), revealed differential selectivity profiles. YM796 exhibited significantly weaker induction of tremor, hypothermia, and ileum contraction—effects mediated by M2/M3 receptors—compared to YM954 and the reference compound RS86 [1]. Specifically, YM796 at 0.031 mg/kg p.o. reversed cognitive impairment in nucleus basalis magnocellularis-lesioned rats, whereas YM954 required 0.016 mg/kg p.o. for comparable efficacy, but with a less favorable side-effect profile [2]. The 2-oxo lactone carbonyl in YM954, derived from the same core as the target compound, contributes to its higher potency but also its increased M2/M3 activity. This structure-activity relationship (SAR) knowledge allows researchers to strategically select the 2-oxo intermediate for projects where potency is prioritized, or to modify it for improved selectivity .

Alzheimer's Disease Cognitive Enhancement Muscarinic Agonist

Recommended Research and Industrial Application Scenarios for Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7)


Scaffold for M1 Muscarinic Agonists in CNS Drug Discovery

The 2-oxo lactone carbonyl is essential for functional M1 agonism [1]. Use tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a key intermediate for synthesizing high-potency M1 agonists (e.g., YM954 derivatives) for Alzheimer's disease research [2]. The Boc group allows for facile deprotection and subsequent N-alkylation to fine-tune receptor selectivity [3].

Building Block for Sigma-1 Receptor PET Tracers

Derivatives of the 1-oxa-8-azaspiro[4.5]decane core exhibit nanomolar σ1 receptor affinity and favorable brain uptake [1]. This compound serves as a versatile starting point for developing novel ¹⁸F-labeled PET tracers for neuroimaging [2]. The spirocyclic scaffold provides a rigid, three-dimensional framework that enhances target selectivity and metabolic stability [3].

Conformationally Constrained Fragment for Hit-to-Lead Optimization

The rigid spirocyclic structure of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate provides a unique three-dimensional shape that can improve binding affinity and reduce off-target interactions compared to flexible linear analogs [1]. Incorporate this building block into fragment-based drug discovery campaigns to explore novel chemical space around piperidine-based pharmacophores [2].

Precursor for FAAH Inhibitors and Pain Therapeutics

Patent literature discloses 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives as fatty acid amide hydrolase (FAAH) inhibitors with potential analgesic applications [1]. tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be elaborated into these carboxamide analogs, offering a modular approach to exploring SAR for pain and inflammation targets [2].

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